1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.
Physical and Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .
Scientific Research Applications
Diversity-oriented Synthesis of Azaspirocycles
The compound 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is involved in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation processes involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provide rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are then converted into heterocyclic azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are scaffolds of considerable relevance for chemistry-driven drug discovery, highlighting the compound's utility in synthesizing structures pertinent to medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Structural Studies of Azaspirocycles
In structural chemistry, 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane derivatives have been synthesized and analyzed for their crystal and molecular structures. For instance, the compound 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was investigated using X-ray diffraction studies, revealing its crystal structure in the triclinic class and providing insights into the conformation of its heterocyclic components. These studies offer valuable information on the structural properties of azaspirocycles, contributing to the understanding of their potential in drug design and development (Manjunath et al., 2011).
Conformational Analysis of Azaspirocycles
The conformational properties of azaspirocycles, including 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane derivatives, have been studied through NMR analysis. These studies provide insights into the preferred conformations of these compounds, contributing to a deeper understanding of their chemical behavior and potential interactions in biological systems. Such knowledge is crucial for the rational design of new drugs and for predicting their pharmacokinetic and pharmacodynamic properties (Chilmonczyk et al., 1996).
Novel Syntheses and Applications
Research on this compound also includes innovative syntheses and applications of azaspirocycles. For instance, methods for the phase-transfer catalyzed alkylation of morpholine with 1,2-dichloroethane have been developed, illustrating the compound's role in creating novel chemical structures with potential utility in various scientific and medicinal fields (Markosyan et al., 2012).
Properties
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13;/h11,14H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZDIWDGZGMELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC23CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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